molecular formula C29H34N8O3 B14116636 Ret-IN-1;loxo292; loxo 292; arry-192; arry192; arry 192

Ret-IN-1;loxo292; loxo 292; arry-192; arry192; arry 192

Cat. No.: B14116636
M. Wt: 542.6 g/mol
InChI Key: MFOVQWYFURMVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of selpercatinib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of selpercatinib follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Selpercatinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and deactivation in the body .

Common Reagents and Conditions: Common reagents used in the reactions involving selpercatinib include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent systems to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of selpercatinib include its metabolites, which are primarily formed through oxidation and reduction pathways. These metabolites are then excreted from the body, contributing to the compound’s pharmacokinetic profile .

Scientific Research Applications

Selpercatinib has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology. It is used extensively in preclinical and clinical studies to investigate its efficacy in treating RET-driven cancers. Additionally, it serves as a valuable tool in studying the molecular mechanisms of RET signaling and its role in cancer progression .

In the field of chemistry, selpercatinib is used as a reference compound for developing new RET inhibitors. Its unique structure and high selectivity make it an ideal candidate for structure-activity relationship studies and drug design .

Mechanism of Action

Selpercatinib exerts its effects by binding to the ATP-binding site of the RET tyrosine kinase, thereby inhibiting its activity. This prevents the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of selpercatinib include various RET fusion proteins and mutant forms that are commonly found in cancer cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to selpercatinib include pralsetinib (BLU-667), vandetanib, and cabozantinib. These compounds also target the RET tyrosine kinase but differ in their selectivity and potency .

Uniqueness of Selpercatinib: Selpercatinib stands out due to its high selectivity for RET over other kinases, which reduces off-target effects and enhances its therapeutic efficacy. Additionally, it has shown significant activity against various RET alterations, including gatekeeper mutations that confer resistance to other inhibitors .

Properties

Molecular Formula

C29H34N8O3

Molecular Weight

542.6 g/mol

IUPAC Name

2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine

InChI

InChI=1S/C29H34N8O3/c1-19-9-34-37-17-23(40-18-24-11-30-5-6-39-24)8-25(29(19)37)26-12-32-27(13-31-26)35-15-21-7-22(16-35)36(21)14-20-3-4-28(38-2)33-10-20/h3-4,8-10,12-13,17,21-22,24,30H,5-7,11,14-16,18H2,1-2H3

InChI Key

MFOVQWYFURMVKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CN2N=C1)OCC3CNCCO3)C4=CN=C(C=N4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.